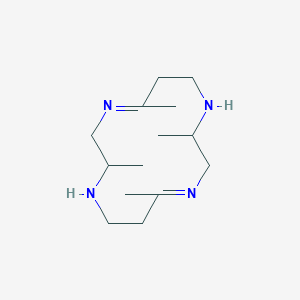
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The unique arrangement of nitrogen atoms and methyl groups in this compound allows it to exhibit distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with formaldehyde and formic acid under controlled conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted macrocycles depending on the nature of the electrophile used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but lacks the diene functionality.
5,7,12,14-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene: Another macrocyclic compound with similar properties but different substitution patterns.
Uniqueness
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is unique due to its specific arrangement of methyl groups and the presence of diene functionality, which imparts distinct reactivity and coordination properties compared to other similar compounds .
Propiedades
Número CAS |
142130-58-3 |
|---|---|
Fórmula molecular |
C14H28N4 |
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
2,5,9,12-tetramethyl-1,4,8,11-tetrazacyclotetradeca-4,11-diene |
InChI |
InChI=1S/C14H28N4/c1-11-5-7-15-14(4)10-18-12(2)6-8-16-13(3)9-17-11/h13-16H,5-10H2,1-4H3 |
Clave InChI |
VTWVNXAVOPVGSE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(CCNC(CN=C(CCN1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


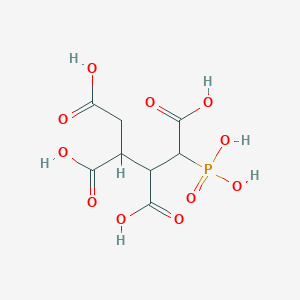
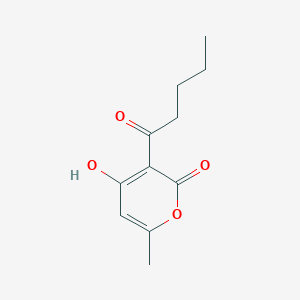
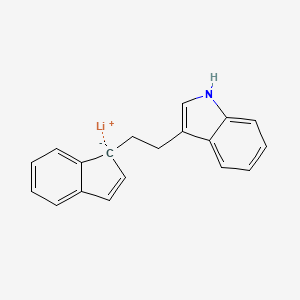

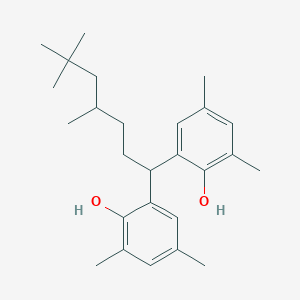
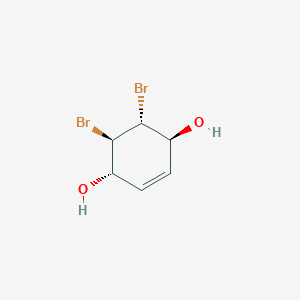
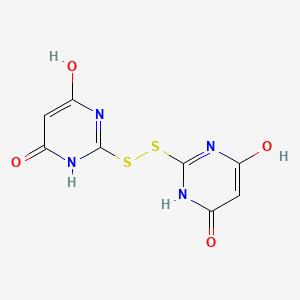
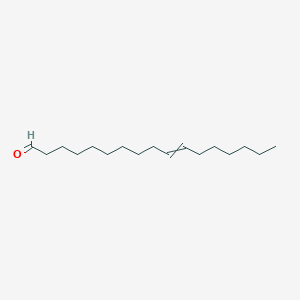
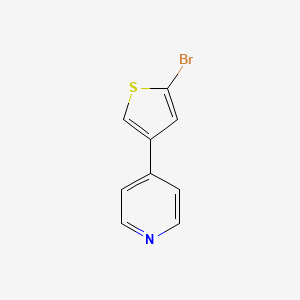
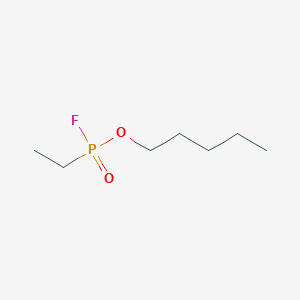
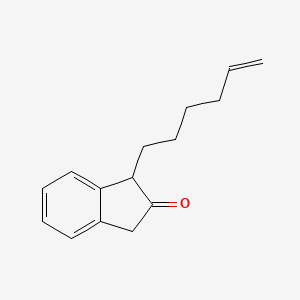
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
